4-Ethyl-1,6-heptadien-4-ol

Description

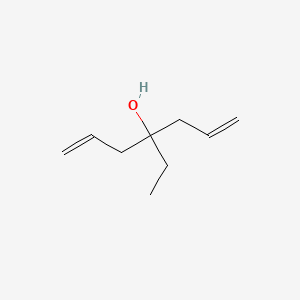

Structure

3D Structure

Properties

IUPAC Name |

4-ethylhepta-1,6-dien-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-4-7-9(10,6-3)8-5-2/h4-5,10H,1-2,6-8H2,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYOYPXOCNWHCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC=C)(CC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200978 | |

| Record name | 1,6-Heptadien-4-ol, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52939-62-5 | |

| Record name | 1,6-Heptadien-4-ol, 4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052939625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC25549 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Heptadien-4-ol, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethyl 1,6 Heptadien 4 Ol and Its Analogues

Direct Synthetic Approaches to 4-Ethyl-1,6-heptadien-4-ol

The most straightforward methods for constructing the tertiary alcohol core of this compound involve the formation of key carbon-carbon bonds using powerful nucleophilic reagents or condensation strategies.

Organometallic Reagent-Mediated Additions, such as Grignard Reactions

The Grignard reaction is a fundamental and versatile method for carbon-carbon bond formation, making it highly suitable for the synthesis of tertiary alcohols like this compound. aroonchande.com This approach typically involves the reaction of a Grignard reagent (an organomagnesium halide) with a carbonyl compound such as a ketone or an ester. aroonchande.comyoutube.com

For the specific synthesis of this compound, two primary Grignard pathways can be envisioned:

Reaction of an Ethyl Ester with an Allyl Grignard Reagent: A common strategy involves the treatment of an ester, such as ethyl propionate, with at least two equivalents of an allyl Grignard reagent (e.g., allylmagnesium bromide). The first equivalent adds to the carbonyl group, and the second equivalent adds to the resulting ketone intermediate after the ethoxy group is eliminated, yielding the desired tertiary alcohol.

Reaction of a Ketone with an Ethyl Grignard Reagent: An alternative route involves the reaction of 1,6-heptadien-4-one with an ethyl Grignard reagent (e.g., ethylmagnesium bromide). In this case, the ethyl nucleophile attacks the ketone's carbonyl carbon to form the tertiary alcohol in a single addition step.

The Grignard reagents themselves are typically prepared by reacting an corresponding organic halide with magnesium metal in an anhydrous ether solvent. google.com The reaction must be carried out under anhydrous conditions as Grignard reagents are highly reactive towards water. youtube.com

Carbon-Carbon Bond Forming Condensation Reactions

Beyond organometallic additions, other carbon-carbon bond-forming reactions can be employed to construct the backbone of dienol structures. While less direct for synthesizing a specific tertiary alcohol like this compound, condensation reactions are crucial in building precursor molecules. Nickel-catalyzed hydroboration of dienes, for example, provides a method for creating stereodefined (Z)-crotylboronic esters, which can be further manipulated to form carbon-carbon bonds, offering a pathway to functionalized dienols. nih.gov

Stereoselective and Enantioselective Synthesis of Chiral Functionalized Dienols

When the target molecule is chiral, meaning it can exist in non-superimposable mirror-image forms (enantiomers), more advanced synthetic strategies are required to control the stereochemical outcome.

Asymmetric Catalysis in Dienol Synthesis

Asymmetric catalysis is a powerful technique that uses small amounts of a chiral catalyst to produce large quantities of an enantiomerically enriched product. scispace.comosti.gov In the context of dienol synthesis, a chiral catalyst can influence the addition of a nucleophile to a prochiral ketone, directing the reaction to favor the formation of one enantiomer over the other.

For instance, a chiral metal complex could coordinate to a ketone, like 1,6-heptadien-4-one, and an incoming ethyl nucleophile. The chiral environment created by the catalyst's ligands would make one pathway of attack sterically or electronically more favorable, leading to a dienol with a specific stereochemistry at the C4 position. Various chiral ligands and metal catalysts have been developed for such transformations, including those based on lanthanide metals which are used for the enantioselective reduction of prochiral ketones to secondary alcohols. osti.gov

| Catalyst Type | Reaction | Key Feature |

|---|---|---|

| Chiral Lanthanide-based Catalysts | Ketone Reduction/Alkylation | Employs chiral diolate or Schiff-base ligands to create a chiral pocket around the metal center. osti.gov |

| Chromium(III)-Schiff Base Complex | Hetero Diels-Alder Reaction | Catalyzes cycloaddition reactions with good yield and enantioselectivity. sfu.ca |

| Nickel-based Catalysts | Hydroboration of Dienes | Can be used to control the configuration of neighboring hydroxyl groups in dienols. nih.gov |

Chiral Auxiliary and Chiral Pool Strategies for Stereocontrol

Another established method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the starting material to direct a subsequent reaction in a diastereoselective manner. wikipedia.orgblogspot.com After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. wikipedia.org

For example, a precursor acid to this compound could be attached to a chiral auxiliary, such as one of Evans' oxazolidinones. slideshare.netsigmaaldrich.com The bulky auxiliary would then sterically block one face of the molecule, forcing an incoming reagent (like an allyl or ethyl group) to attack from the opposite, less hindered face. This strategy controls the formation of a new stereogenic center relative to the chirality of the auxiliary. blogspot.com

The "chiral pool" is an alternative strategy that utilizes naturally occurring, enantiomerically pure compounds like amino acids, carbohydrates, or terpenes as starting materials for a synthesis. sfu.ca

| Auxiliary | Introduced By | Typical Application |

|---|---|---|

| 8-phenylmenthol | E.J. Corey (1975) | Asymmetric Diels-Alder and alkylation reactions. wikipedia.org |

| Mandelic Acid | Barry Trost (1980) | Used in various asymmetric transformations. slideshare.net |

| trans-2-Phenyl-1-cyclohexanol | J.K. Whitesell (1985) | Employed in asymmetric ene reactions. wikipedia.orgslideshare.net |

| Oxazolidinones | David A. Evans | Asymmetric aldol (B89426) reactions and alkylations. blogspot.comslideshare.net |

| Camphorsultam | Oppolzer | Used in a wide range of asymmetric reactions. wikipedia.org |

Chemo-Enzymatic Cascade Syntheses of Chiral Alcohols

Chemo-enzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity of biological catalysts (enzymes). nih.govrsc.org This approach is particularly effective for producing optically active compounds. nih.gov Enzymes like lipases, esterases, and dehydrogenases can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

A potential chemo-enzymatic route to a chiral dienol could involve:

Chemical Synthesis: A racemic mixture of this compound is synthesized using a standard method like a Grignard reaction.

Enzymatic Resolution: A lipase (B570770) enzyme is used to selectively acylate one enantiomer of the alcohol, leaving the other unreacted. This process, known as kinetic resolution, allows for the separation of the two enantiomers. Lipase-catalyzed transesterification has been successfully used to resolve other chiral alcohols. nih.gov

Alternatively, a cascade reaction can be designed where multiple enzymatic steps, or a combination of enzymatic and chemical steps, are performed in one pot to convert a simple starting material into a complex chiral product with high efficiency. rsc.org For instance, a prochiral ketone could be enzymatically reduced to a chiral alcohol, which is then further modified by chemical means.

Green Chemistry Principles in Dienol Synthesis

The core of green chemistry in the synthesis of dienols like this compound revolves around minimizing the environmental footprint. This is achieved by carefully selecting reagents and solvents that are less hazardous and derived from renewable resources, and by designing catalytic systems that are efficient and can be recycled.

Eco-friendly Reagents and Solvent Systems

The traditional synthesis of this compound often involves a Grignard reaction, which typically utilizes hazardous and volatile solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Green chemistry offers safer and more sustainable alternatives.

Sustainable Solvents:

Recent research has highlighted several greener solvents that can effectively replace their more hazardous counterparts in reactions for synthesizing tertiary allylic alcohols.

Cyclopentyl Methyl Ether (CPME): CPME is another promising green solvent with a high boiling point and low peroxide-forming tendencies. Its hydrophobic nature allows for easy separation from water, facilitating work-up procedures.

The use of these solvents not only reduces the immediate hazards associated with volatile and flammable ethers but also contributes to a circular economy by enabling easier recycling and reuse.

| Solvent | Source | Key Green Advantages |

|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., corncobs) | - Higher stability than THF

|

| Cyclopentyl Methyl Ether (CPME) | Petroleum-based (but with greener characteristics) | - High boiling point

|

| Bio-based Ethanol | Renewable (e.g., corn, sugarcane) | - Biodegradable

|

Eco-friendly Reagents:

The quest for greener synthesis also extends to the reagents used. While the Grignard reagent itself is a powerful tool for C-C bond formation, research is ongoing to make its use more environmentally benign. This includes in-situ generation methods to avoid handling of large quantities and the use of more benign activating agents.

Development of Sustainable Catalytic Protocols

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and lower energy consumption. For the synthesis of this compound and its analogs, several sustainable catalytic approaches are being explored.

Ruthenium-Catalyzed Reactions:

Ruthenium complexes have emerged as versatile catalysts for the synthesis of tertiary alcohols. For instance, Ru(IV)-catalyzed redox isomerization of allylic alcohols followed by the addition of organometallic reagents can produce tertiary alcohols in a one-pot process. This method, when conducted in deep eutectic solvents (DESs), which are biodegradable and have low toxicity, offers a highly sustainable route.

Visible-Light-Mediated Photocatalysis:

Photocatalysis using visible light is a rapidly growing field in green synthesis. This approach utilizes light energy to drive chemical reactions, often under mild conditions and without the need for harsh reagents. For the synthesis of tertiary allylic alcohols, dual catalytic systems, for example combining a photoredox catalyst with a transition metal catalyst like titanium or copper, can facilitate the allylation of ketones. These reactions can often be performed in greener solvents, further enhancing their sustainability profile.

| Catalytic System | Key Features | Potential Application in Dienol Synthesis |

|---|---|---|

| Ruthenium(IV) Complexes in Deep Eutectic Solvents | - One-pot synthesis

| Synthesis of tertiary alcohols from allylic alcohols and organometallic reagents. |

| Visible-Light Photocatalysis (e.g., dual catalyst systems) | - Mild reaction conditions (room temperature)

| Allylation of ketones with allyl halides to form tertiary allylic alcohols. |

The development of these green synthetic methodologies for this compound and its analogs demonstrates a significant step towards more sustainable chemical manufacturing. By embracing eco-friendly reagents, innovative solvent systems, and efficient catalytic protocols, the chemical industry can reduce its environmental impact while continuing to produce valuable chemical compounds.

Reaction Mechanisms and Chemical Transformations of 4 Ethyl 1,6 Heptadien 4 Ol

Olefin Metathesis Reactions of Dienols

Olefin metathesis, a powerful tool in organic and polymer chemistry, facilitates the rearrangement of alkene bonds. Dienols like 4-Ethyl-1,6-heptadien-4-ol, containing two terminal alkene functionalities, are suitable substrates for such transformations, primarily catalyzed by ruthenium-based complexes. nih.govrsc.org These catalysts are known for their high functional group tolerance, making them effective in the presence of the hydroxyl group. nih.govrsc.org

Acyclic Diene Metathesis (ADMET) Polymerization Processes

Acyclic Diene Metathesis (ADMET) is a step-growth polymerization process used to synthesize polymers with precisely spaced functional groups. researchgate.netresearchgate.net When a non-conjugated α,ω-diene like this compound is subjected to ADMET conditions, a polycondensation reaction occurs. nih.gov This process involves the iterative cross-metathesis reaction between the terminal alkene groups of the monomer units. nih.gov

The thermodynamic driving force for the polymerization is the removal of a small, volatile byproduct, typically ethylene (B1197577) gas. nih.gov The reaction begins with the interaction between a metal alkylidene catalyst and a terminal olefin of the monomer, leading to the formation of a new metal alkylidene and ethylene. researchgate.net This new species then reacts with another monomer molecule, propagating the polymer chain.

The structure of the resulting polymer would consist of repeating units of the dienol monomer linked by internal double bonds, with the tertiary alcohol group as a pendant functionality along the polymer backbone. The stereochemistry of these newly formed internal alkenes (cis/trans) can be influenced by the choice of catalyst and reaction conditions. nih.govnih.gov While traditional ruthenium catalysts often favor the thermodynamically more stable trans-olefins, newer, specially designed catalysts can achieve high cis-selectivity. nih.govnih.gov

| Catalyst Type | Typical Outcome | Key Feature |

|---|---|---|

| Grubbs First Generation (G1) | Favors trans-olefins | Basic catalyst, good for simple systems. mdpi.com |

| Grubbs Second Generation (G2) | Favors trans-olefins, higher activity | More active due to N-heterocyclic carbene (NHC) ligand. researchgate.net |

| Cyclometalated Ru Catalysts | High cis-selectivity (up to 99%) | Allows kinetic control over stereochemistry. nih.gov |

| Dithiolate Ru Catalysts | High cis-selectivity | Enables stereoretentive ADMET with specific monomers. nih.gov |

Ring-Opening Metathesis Polymerization (ROMP) of Related Cyclic Precursors

While this compound is an acyclic molecule, it can be converted into a cyclic precursor suitable for Ring-Opening Metathesis Polymerization (ROMP). This would typically involve an intramolecular ring-closing metathesis (RCM) reaction to form a cyclic ether. The RCM of the dienol would yield a seven-membered oxacycle, specifically 5-ethyl-5-hydroxy-oxacyclohept-3-ene.

Once formed, this cyclic enol ether precursor could potentially undergo ROMP. ROMP is a chain-growth polymerization driven by the relief of ring strain in the cyclic monomer. acs.org Although enol ethers have been traditionally used as quenching agents for metathesis catalysts, recent studies have shown their effectiveness as monomers for ROMP. acs.org The polymerization of a cyclic enol ether like the one derived from this compound would produce a poly(enol ether), a class of degradable polymers. acs.org The reaction proceeds with high regioselectivity, yielding a polymer with a repeating unit that retains the core structure of the monomer. acs.org

Mechanistic Aspects of Ruthenium-Catalyzed Metathesis Reactions

The generally accepted mechanism for ruthenium-catalyzed olefin metathesis is the Chauvin mechanism. nih.govresearchgate.net This catalytic cycle involves a series of [2+2] cycloaddition and cycloreversion steps between the ruthenium alkylidene catalyst and the olefin substrate.

The catalytic cycle proceeds as follows:

Initiation: The reaction is initiated by the dissociation of a ligand (typically a phosphine) from the precatalyst, generating a highly active 14-electron ruthenium intermediate. nih.govresearchgate.net

Olefin Coordination: The substrate olefin coordinates to the vacant site on the ruthenium center.

[2+2] Cycloaddition: The coordinated olefin undergoes a [2+2] cycloaddition with the alkylidene ligand to form a four-membered metallacyclobutane intermediate. researchgate.net

[2+2] Cycloreversion: The metallacyclobutane intermediate then cleaves in a retro-[2+2] fashion. This cleavage can either regenerate the starting materials (a non-productive step) or produce a new olefin and a new ruthenium alkylidene complex (a productive step), thus propagating the metathesis reaction.

For ADMET polymerization of this compound, the catalyst would react with one of the terminal C=C bonds, form the metallacyclobutane, and then release ethylene to form a new catalyst-polymer species, which then reacts with another monomer.

Oxidative and Reductive Transformations of this compound

The presence of both hydroxyl and alkene functional groups allows for a range of oxidative and reductive transformations. The selectivity of these reactions depends on the reagents and conditions employed.

Selective Oxidation of Hydroxyl and Alkene Moieties

The oxidation of this compound presents a challenge in selectivity due to its specific structure.

Oxidation of the Hydroxyl Group: The compound possesses a tertiary alcohol. Tertiary alcohols are resistant to oxidation under standard conditions that typically oxidize primary and secondary alcohols. chemistryviews.orgchemguide.co.uklibretexts.org This is because they lack a hydrogen atom on the carbon atom attached to the -OH group, which is necessary for the formation of a carbon-oxygen double bond without cleaving C-C bonds. chemguide.co.uklibretexts.org Therefore, reagents like acidified potassium dichromate(VI) or pyridinium (B92312) chlorochromate (PCC) will not oxidize the tertiary alcohol functionality. libretexts.orgsavemyexams.com

Oxidation of the Alkene Moieties: The two terminal alkene groups are susceptible to oxidation. Selective oxidation of these double bonds can be achieved in the presence of the unreactive tertiary alcohol. Common transformations include:

Epoxidation: Using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) would convert the alkene groups into epoxides, yielding 4-ethyl-4-hydroxy-1,2-epoxy-6,7-epoxyheptane.

Dihydroxylation: Reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can convert the alkenes into diols, resulting in a polyol.

| Functional Group | Reagent | Product | Outcome |

|---|---|---|---|

| Tertiary Alcohol | Acidified K₂Cr₂O₇ | No Reaction | Tertiary alcohols are resistant to oxidation. libretexts.org |

| Alkene | m-CPBA | Epoxide | Selective epoxidation of the double bonds. |

| Alkene | OsO₄ followed by NaHSO₃ | Diol | Syn-dihydroxylation of the double bonds. |

Stereocontrolled Reduction of Unsaturated Bonds

The two terminal double bonds in this compound can be reduced to the corresponding saturated alkane, 4-ethylheptan-4-ol. This is typically achieved through catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂, Adams' catalyst). organic-chemistry.org

Achieving stereocontrol in the reduction of a prochiral diene like this is a more advanced challenge. While the starting material is achiral, the reduction of the two double bonds creates a new stereocenter at the C4 position if the ethyl group and the two newly formed propyl chains are considered. However, since the two propyl chains are identical, the final product, 4-ethylheptan-4-ol, is achiral.

Stereocontrolled reduction becomes more relevant if the two alkene groups were chemically different or if subsequent reactions were planned. For diene systems in other molecules, stereocontrol can be achieved through several methods:

Directed Hydrogenation: The existing hydroxyl group could potentially direct the hydrogenation catalyst to one face of the molecule, though this effect is often weak for distant, flexible alkenes.

Chiral Catalysts: The use of chiral transition metal complexes (e.g., those with chiral phosphine (B1218219) ligands like BINAP) for asymmetric hydrogenation can lead to the formation of one enantiomer in excess. nih.gov This is more applicable to substrates where the reduction creates chiral centers.

Diimide Reduction: Reduction using diimide (N₂H₂), generated in situ, is known for its chemoselectivity and can sometimes provide stereocontrol based on the substrate's conformation. organic-chemistry.org

For this compound itself, standard hydrogenation conditions are sufficient to produce the saturated alcohol without the need for complex stereocontrol, as the product is achiral.

Nucleophilic and Electrophilic Reactions at the Alcohol Functionality

The tertiary alcohol functionality of this compound is a central feature of its reactivity. The oxygen atom, with its lone pairs of electrons, allows the hydroxyl group to act as a nucleophile. In this capacity, it can attack various electrophilic species. Conversely, the alcohol can be made susceptible to nucleophilic attack through reactions involving electrophiles.

Electrophilic reagents are chemical species that acquire electrons from other molecules during chemical reactions accessscience.com. The hydroxyl group of this compound can be protonated by a strong acid, converting the poor leaving group (-OH) into a much better one (-OH2+). This activation facilitates subsequent nucleophilic substitution or elimination reactions at the tertiary carbon center.

As a nucleophile, the alcohol can react with electrophilic reagents such as acyl chlorides or acid anhydrides to form esters. This process, known as acylation, is a fundamental transformation of alcohols. For instance, lipase-catalyzed acylation in organic solvents is a common method for the regioselective synthesis of esters from polyols, demonstrating the nucleophilic character of the hydroxyl group in biocatalytic systems researchgate.net.

Below is a table summarizing the dual reactivity of the alcohol functional group.

| Reactivity Type | Role of Alcohol | Potential Reagents | Resulting Transformation |

|---|---|---|---|

| Nucleophilic | Electron Donor | Acyl Halides, Anhydrides, Carboxylic Acids | Esterification |

| Electrophilic | Electron Acceptor (after protonation) | Strong Acids (e.g., H₂SO₄, HCl) followed by a Nucleophile | Substitution (e.g., formation of alkyl halides) or Elimination |

Intramolecular Cyclization and Rearrangement Processes

The presence of two terminal alkene functionalities in proximity to the tertiary alcohol group in this compound provides the structural basis for various intramolecular cyclization and rearrangement reactions. These processes are powerful methods for the synthesis of cyclic compounds.

A notable example of such a cyclization is the Prins reaction. Research has demonstrated that the related compound, hepta-1,6-dien-4-ol (B1294630), can undergo a Prins reaction with an aldehyde (like benzaldehyde) to efficiently prepare a tetrahydropyran (B127337) scaffold researchgate.net. This acid-catalyzed reaction involves the electrophilic addition of the aldehyde to one of the double bonds, followed by the intramolecular capture of the resulting carbocation by the hydroxyl group, forming the heterocyclic ring.

Rearrangement reactions often involve the migration of a group to an electron-deficient center, a common theme in organic chemistry mechanisms archive.org. In the context of this compound, acid-catalyzed conditions that lead to the formation of a carbocation (for instance, by protonation and loss of the hydroxyl group) could potentially initiate rearrangements of the carbon skeleton, although specific examples for this compound are not extensively documented. Intramolecular conjugate addition reactions are another class of cyclizations possible for derivatives of this structure scholaris.ca.

The table below outlines potential intramolecular transformations.

| Transformation Type | Key Feature | Driving Force / Catalyst | Potential Product |

|---|---|---|---|

| Intramolecular Cyclization | Diene and Alcohol functionality | Acid catalysis (e.g., Prins Reaction) | Tetrahydropyran derivatives |

| Rearrangement | Carbon skeleton | Formation of carbocation intermediates | Isomeric structures |

Catalytic Performance in Organic Synthesis

Transition metal-catalyzed reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds researchgate.net. The two terminal alkene groups in this compound make it a suitable substrate for a variety of these transformations. Cross-coupling reactions, in particular, are powerful methods for creating C-C bonds by reacting two reagents in the presence of a metal catalyst, commonly from groups 8-10 mdpi.com.

One of the most relevant reactions for this diene is olefin metathesis, a process catalyzed by transition-metal carbene complexes, such as those containing ruthenium (e.g., Grubbs catalysts) mdpi.com. For example, a derivative of hepta-1,6-dien-4-ol has been utilized in a cross-metathesis reaction as part of a synthetic strategy researchgate.net. This demonstrates the utility of the alkene moieties in forming new, more complex olefinic structures.

Other potential reactions include palladium-catalyzed processes like the Heck reaction, which couples alkenes with aryl or vinyl halides mdpi.com. While specific applications involving this compound are not detailed in the provided literature, its structure is amenable to such catalytic functionalizations. These reactions typically involve catalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ acs.org.

The following table summarizes the potential of this compound in key transition metal-catalyzed reactions.

| Reaction Name | Metal Catalyst (Example) | Reactive Site on Dienol | Bond Formed |

|---|---|---|---|

| Olefin Cross-Metathesis | Ruthenium (Grubbs' Catalyst) | C=C double bonds | New C=C double bond |

| Heck Reaction | Palladium (e.g., Pd(OAc)₂) | C=C double bonds | New C-C single bond |

| Suzuki-Miyaura Coupling | Palladium (e.g., PdCl₂(dppf)) | (Requires conversion of alkene to organoboron) | C-C single bond |

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions nih.gov. The process of biotransformation involves the structural modification of a chemical compound by organisms or enzyme systems youtube.com. For a polyfunctional molecule like this compound, enzymes can offer chemo-, regio-, and stereoselective modifications that are challenging to achieve with conventional chemical methods.

The primary site for biotransformation in organisms is the liver, which contains a host of enzymes, notably the Cytochrome P450 (CYP) family nih.govyoutube.com. These enzymes are capable of catalyzing the oxidation of lipophilic compounds, often introducing hydroxyl groups youtube.com. While the substrate is already an alcohol, CYP enzymes could potentially hydroxylate other positions on the carbon skeleton.

Lipases are another class of enzymes widely used in organic synthesis for their ability to catalyze the formation and hydrolysis of esters. In the context of this compound, a lipase (B570770) could be used for:

Regioselective acylation: Reacting the alcohol with an acyl donor to selectively form an ester.

Kinetic resolution: If the dienol is a racemic mixture, an enzyme could selectively acylate one enantiomer, allowing for the separation of the two.

Biotransformation aims to convert lipophilic compounds into more polar, water-soluble metabolites to facilitate excretion nih.gov. This often involves Phase I reactions (like oxidation by CYP enzymes) and Phase II reactions (conjugation to hydrophilic groups) nih.gov.

| Enzyme Class | Potential Transformation | Selectivity Advantage |

| Cytochrome P450 (CYP) | Oxidation (Hydroxylation) | Regioselectivity on the alkyl chains |

| Lipases | Acylation / Deacylation | Enantioselectivity (Kinetic Resolution) |

| Dehydrogenases | Oxidation of alcohol | Conversion to ketone (if applicable) |

Polymer Science and Materials Applications Based on 4 Ethyl 1,6 Heptadien 4 Ol

Polymerization Strategies for Functionalized Polyolefins

The presence of terminal double bonds in 4-Ethyl-1,6-heptadien-4-ol allows for its polymerization through various mechanisms, leading to the formation of polymers with pendant hydroxyl groups. These functional groups can be further modified, providing a versatile platform for creating a wide range of functional materials.

Acyclic diene metathesis (ADMET) polymerization is a powerful technique for the synthesis of unsaturated polymers and has been successfully applied to diene monomers like 1,6-heptadiene-4-ol, the parent compound of this compound. This step-growth polymerization method utilizes ruthenium-based catalysts to form carbon-carbon double bonds, resulting in a polymer backbone with repeating units derived from the monomer. The polymerization of 1,6-heptadiene-4-ol via ADMET yields an unsaturated polyalcohol, which can be subsequently hydrogenated to produce a saturated poly(vinyl alcohol) (PVA) copolymer. researchgate.nethbku.edu.qa This one-pot synthesis approach offers a direct route to well-defined PVA copolymers. researchgate.nethbku.edu.qa

The general mechanism of ADMET involves the reaction between the terminal alkenes of the diene monomers, catalyzed by a metal carbene complex, typically ruthenium-based. This process is reversible and driven forward by the removal of a small volatile alkene, such as ethylene (B1197577), from the reaction mixture. The resulting polymer contains regularly spaced hydroxyl groups along the chain, the density of which can be controlled by the monomer structure.

| Monomer | Polymerization Method | Catalyst | Resulting Polymer | Subsequent Modification |

| 1,6-heptadiene-4-ol | ADMET | Ruthenium-based | Unsaturated polyalcohol | Hydrogenation to poly(vinyl alcohol) copolymer |

| 3-cyclopentene-1-ol | ROMP/ADMET | Ruthenium-based | Poly(vinyl alcohol-alt-propenylene) | Hydrogenation to poly(vinyl alcohol-alt-propylene) |

This table illustrates the use of metathesis polymerization to create precursors for vinyl alcohol copolymers.

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over the molecular weight, architecture, and functionality of polymers derived from diene monomers. While direct RAFT polymerization of this compound is not extensively documented, the principles of RAFT can be applied to monomers with similar structures. The key to RAFT polymerization is the use of a chain transfer agent (CTA) that reversibly deactivates the propagating radical chains, allowing for controlled chain growth. mcgill.caresearchgate.net

For dienol-derived monomers, the hydroxyl group can be protected prior to polymerization to prevent side reactions with the RAFT agent or the propagating radical. After polymerization, the protecting groups can be removed to yield a well-defined functional polymer. This approach allows for the synthesis of block copolymers and other complex architectures with incorporated hydroxyl functionality. The choice of RAFT agent, initiator, and solvent is crucial for achieving good control over the polymerization process. mdpi.com

Tailoring Polymer Architecture and Properties through Dienol Monomers

The incorporation of dienol monomers like this compound into a polymer chain significantly influences its architecture and properties. The pendant hydroxyl groups introduce polarity to the otherwise nonpolar polyolefin backbone, affecting solubility, adhesion, and thermal properties. The concentration and distribution of these functional groups can be controlled through copolymerization with non-functionalized dienes.

The structure of the dienol monomer itself plays a crucial role in determining the final properties of the polymer. The presence of the ethyl group in this compound, for instance, can impact the polymer's glass transition temperature (Tg) and crystallinity compared to a polymer derived from its non-substituted counterpart. The ability to tune these properties by varying the monomer structure is a key advantage of using dienol monomers in polymer synthesis. mdpi.comrsc.org

| Monomer Feature | Effect on Polymer Properties | Example |

| Hydroxyl Group | Increased polarity, improved adhesion, altered solubility | Incorporation of this compound into a nonpolar polymer backbone. |

| Ethyl Group | Potential to lower Tg, reduce crystallinity | Comparison of polymers from this compound and 1,6-heptadiene-4-ol. |

| Diene Structure | Control over polymer microstructure (e.g., cis/trans content) | Stereocontrolled ADMET polymerization can yield polymers with high cis selectivity. nih.gov |

This table outlines how the structural features of dienol monomers can be used to tailor the properties of the resulting polymers.

Applications in Advanced Polymeric Materials

The functional polymers synthesized from this compound serve as precursors and building blocks for a variety of advanced materials with specialized applications.

As established, the metathesis polymerization of 1,6-heptadiene-4-ol and its derivatives provides a direct route to unsaturated precursors of poly(vinyl alcohol). researchgate.nethbku.edu.qa These precursors can be readily converted to saturated PVA copolymers through hydrogenation. The resulting functional PVA can be further modified through its hydroxyl groups to create a wide range of derivatives with tailored properties for applications in biomedical fields, such as drug delivery and tissue engineering. academicjournals.orgresearchgate.net The ability to control the microstructure of the PVA precursor during the initial polymerization step allows for fine-tuning of the properties of the final PVA derivative.

In-depth Computational Analysis of this compound Remains Largely Unexplored in Publicly Available Research

Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules at an atomic level. For a molecule like this compound, such studies would provide invaluable insights into its electronic structure, stability, and reactivity. Methodologies like Density Functional Theory (DFT) would be instrumental in determining the molecule's optimal three-dimensional geometry and energetic landscape. Analysis of Frontier Molecular Orbitals (FMOs) would help in predicting its reactivity towards other chemical species, while Natural Bond Orbital (NBO) analysis could offer a detailed picture of the intramolecular electronic interactions.

Furthermore, computational modeling could be employed to explore the potential reaction pathways of this compound, identifying transition states and calculating activation energies for various transformations. Thermodynamic and kinetic modeling would provide crucial data on the feasibility and rates of these reactions. Finally, conformational analysis and molecular dynamics simulations would shed light on the molecule's flexibility and the dynamic behavior of its various conformations over time.

Despite the potential for such insightful computational investigations, dedicated studies on this compound have not been published in accessible scientific journals or databases. While general principles of computational chemistry can be applied to hypothesize its behavior, the absence of specific research prevents the compilation of a detailed and scientifically rigorous article complete with data tables and in-depth findings as requested. The scientific community has yet to direct its computational resources to thoroughly characterize this particular compound.

Future computational research on this compound would be beneficial for a deeper understanding of its chemical properties and potential applications. Until such studies are conducted and published, a detailed computational treatise on this molecule remains an area for future exploration.

Future Perspectives and Unexplored Research Avenues for 4 Ethyl 1,6 Heptadien 4 Ol

Design and Synthesis of Novel Derivatives with Enhanced Reactivity and Selectivity

The presence of a tertiary hydroxyl group and two reactive allyl groups in 4-Ethyl-1,6-heptadien-4-ol serves as a foundation for the design and synthesis of a diverse array of novel derivatives. Future research could focus on modifying these functional groups to fine-tune the molecule's reactivity and selectivity for specific applications.

One promising direction is the esterification or etherification of the tertiary alcohol. Conversion of the hydroxyl group to various esters or ethers could modulate the steric and electronic properties of the molecule, influencing its reactivity in subsequent transformations. For instance, bulky protecting groups could be introduced to selectively block one of the dienyl functionalities, allowing for sequential and controlled reactions.

Furthermore, the terminal double bonds are ripe for functionalization. Hydroboration-oxidation, epoxidation, or dihydroxylation reactions could be employed to introduce new functionalities, leading to a library of derivatives with tailored properties. The strategic placement of these new groups could enhance the molecule's ability to coordinate with metal catalysts or participate in specific non-covalent interactions. An overview of potential derivatization strategies is presented in Table 1.

Table 1: Potential Derivatization Strategies for this compound

| Functional Group | Reaction Type | Potential New Functionality | Desired Outcome |

| Tertiary Alcohol | Esterification | Esters | Enhanced solubility, altered steric hindrance |

| Tertiary Alcohol | Etherification | Ethers | Increased stability, modified electronic properties |

| Alkene | Epoxidation | Epoxides | Precursors for diols and other functional groups |

| Alkene | Hydroboration-Oxidation | Primary Alcohols | Introduction of new reactive sites |

| Alkene | Dihydroxylation | Diols | Increased polarity, hydrogen bonding capability |

Advanced Catalytic Systems for Tailored Transformations

The unique arrangement of functional groups in this compound makes it an intriguing substrate for a variety of catalytic transformations. The development of advanced catalytic systems will be crucial to unlock its full synthetic potential and to control the chemo-, regio-, and stereoselectivity of its reactions.

A key area of exploration would be asymmetric catalysis. Chiral catalysts could be employed to achieve enantioselective transformations of the prochiral dienyl groups. For example, asymmetric epoxidation or dihydroxylation could lead to the synthesis of chiral building blocks that are valuable in medicinal chemistry and materials science.

Metathesis reactions also present a significant opportunity. Ring-closing metathesis (RCM) could be utilized with derivatives of this compound to construct novel cyclic structures. The development of catalysts that can selectively perform cross-metathesis with one of the alkene groups while leaving the other intact would open up avenues for the synthesis of complex molecules. The reactivity of allylic alcohols in the presence of certain catalysts could also be exploited for isomerization or substitution reactions organic-chemistry.org.

Integration into Supramolecular Architectures and Assemblies

The design of molecules that can self-assemble into well-defined supramolecular structures is a rapidly growing field of research. The structural features of this compound and its derivatives could be harnessed for their integration into such assemblies. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the dienyl groups could participate in π-stacking interactions or coordination with metal centers.

By strategically modifying the parent molecule, for example, by introducing aromatic moieties or other recognition motifs, it should be possible to program its self-assembly into specific architectures such as micelles, vesicles, or extended networks. These supramolecular structures could find applications in areas such as drug delivery, sensing, and catalysis. The principles of supramolecular engineering could be applied to create functional materials from these building blocks uni-bonn.de.

Development of High-Performance Materials with Tailored Properties

The presence of two polymerizable alkene groups suggests that this compound could serve as a valuable monomer or cross-linking agent in the development of high-performance polymers. The tertiary alcohol functionality could impart unique properties to the resulting materials, such as improved adhesion, hydrophilicity, or post-polymerization modification capabilities.

Radical or ring-opening metathesis polymerization (ROMP) of this compound and its derivatives could lead to the formation of polymers with novel topologies and properties. The resulting polymers could be tailored for applications in coatings, adhesives, or biomedical devices. The synthesis of functional polymers from diacetylene macromonomers provides a precedent for creating structured polymeric materials nih.gov. Research into the polymerization of similar diynes has also shown the potential for creating new materials researchgate.net.

Mechanistic Insights via Advanced In-Situ Spectroscopic Techniques

A fundamental understanding of the reaction mechanisms involving this compound is essential for the rational design of new synthetic methods and materials. Advanced in-situ spectroscopic techniques, such as high-resolution NMR, FT-IR, and Raman spectroscopy, could provide invaluable insights into the transient intermediates and transition states of its reactions.

For instance, in-situ monitoring of catalytic reactions could help to elucidate the role of the catalyst and the substrate in determining the reaction outcome. Kinetic studies, coupled with computational modeling, could provide a detailed picture of the reaction pathways and energy profiles. Understanding the mechanism of Grignard reactions, which are used to synthesize tertiary alcohols, has been advanced through spectroscopic and computational methods nih.govmasterorganicchemistry.comwikipedia.org. Similar approaches could be applied to study the reactions of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.